5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
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Overview
Description
5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and multiple nitrogen atoms. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with 4-methyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Shares the triazole ring structure but differs in the substitution pattern and overall structure.
2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: Contains both triazole and thiazole rings, similar to the target compound.
Uniqueness
The uniqueness of 5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11ClN8O |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C17H11ClN8O/c1-9-13(10-3-2-4-11(18)7-10)15-22-21-14-12(26(15)24-9)5-6-25(16(14)27)17-19-8-20-23-17/h2-8H,1H3,(H,19,20,23) |
InChI Key |
UPNWDQOIONVOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=NC=NN4)N=NC2=C1C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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